molecular formula C₄₇H₄₈N₄O₁₀S₂ B1142238 2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast CAS No. 1160235-26-6

2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast

Cat. No.: B1142238
CAS No.: 1160235-26-6
M. Wt: 893.03
InChI Key:
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Preparation Methods

The synthesis of 2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.

    Functional group modifications:

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis.

Chemical Reactions Analysis

2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like methoxy or sulfonyl groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations.

Scientific Research Applications

2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of analytical methods and quality control of pharmaceutical formulations.

    Biology: The compound is studied for its biological activity, particularly its role as a leukotriene receptor antagonist, which helps in understanding the mechanisms of inflammatory diseases.

    Medicine: Research focuses on its potential therapeutic applications in treating asthma and other inflammatory conditions by inhibiting leukotriene-mediated responses.

    Industry: The compound is used in the pharmaceutical industry for the synthesis of related compounds and as a standard for quality assurance.

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast involves its binding to cysteinyl leukotriene type 1 receptors. By blocking these receptors, the compound prevents the binding of leukotrienes, which are inflammatory mediators. This inhibition reduces bronchoconstriction, mucus secretion, and inflammation, thereby alleviating symptoms of asthma and other allergic reactions.

Comparison with Similar Compounds

Similar compounds to 2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast include other leukotriene receptor antagonists such as Montelukast and Pranlukast. Compared to these compounds, this compound exhibits unique structural features, such as the presence of a methoxy group and a sulfonyl group, which may contribute to its specific binding affinity and pharmacokinetic properties.

Properties

CAS No.

1160235-26-6

Molecular Formula

C₄₇H₄₈N₄O₁₀S₂

Molecular Weight

893.03

Synonyms

N-[2,3-Bis[[2-methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester

Origin of Product

United States

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